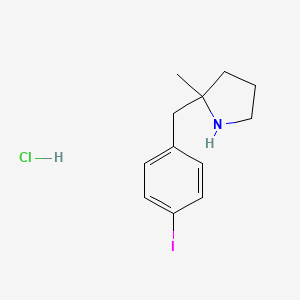

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It likely contains an iodobenzyl group and a methylpyrrolidine group .

Synthesis Analysis

While specific synthesis methods for “2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride” were not found, similar compounds are often synthesized through condensation reactions . For instance, a compound with a similar structure was synthesized by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The molecular structure of “2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride” likely includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The iodobenzyl group is likely attached to this ring .Applications De Recherche Scientifique

Functionalization of Compounds for Dye Synthesis

Research on compounds like 2,9-diiododipyrroketone, which undergoes functionalization to produce trichlorinated BODIPY dyes, highlights the role of iodobenzyl-functionalized compounds in synthesizing dyes with potential applications in organic electronics and photophysics (Haijun Wang et al., 2014).

Corrosion Inhibition

Compounds structurally related to "2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride" have been studied for their application as corrosion inhibitors. For instance, N-2-methylbenzylidene-4-antipyrineamine shows significant corrosion inhibition efficiency for mild steel in hydrochloric acid solutions (Israa Abd Alkadir Aziz et al., 2022).

Metabolic Studies and Synthetic Applications

The metabolic trapping of electrophilic species with cyanide ion, using compounds like 1-benzylpyrrolidine, demonstrates the potential application of such compounds in studying metabolic pathways and synthetic organic chemistry (B. Ho & N. Castagnoli, 1980).

Antitumor Activity

The synthesis and study of compounds such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, which exhibit potent antitumor activity, indicate the potential therapeutic applications of iodobenzyl-containing compounds (E. Grivsky et al., 1980).

Magnetic Materials and Coordination Polymers

The development of coordination polymers and magnetic materials, as demonstrated by the reaction of 1-(4′-nitrobenzyl)-4-methylpyridinium chloride with CuCl2, showcases the application of iodobenzyl compounds in creating materials with unique magnetic properties (Song Han et al., 2012).

Propriétés

IUPAC Name |

2-[(4-iodophenyl)methyl]-2-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN.ClH/c1-12(7-2-8-14-12)9-10-3-5-11(13)6-4-10;/h3-6,14H,2,7-9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRILIWNHGKWKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CC2=CC=C(C=C2)I.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Iodobenzyl)-2-methylpyrrolidine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1R)-1-Azidoethyl]isoquinoline](/img/structure/B2995375.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)

![8-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylquinoline](/img/structure/B2995387.png)

![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)

![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)